molecular formula C12H16N4O4S2 B2832298 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2194844-70-5

4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No. B2832298
CAS RN: 2194844-70-5
M. Wt: 344.4
InChI Key: OSNSDDTYWXYLFB-UHFFFAOYSA-N
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Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Isoxazole is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom. The compound you’re asking about seems to be a complex molecule that includes both a thiadiazole and an isoxazole ring.


Molecular Structure Analysis

Thiadiazole and isoxazole rings are aromatic and planar, which can contribute to the stability of the molecule. The presence of sulfur and nitrogen atoms in the thiadiazole ring and oxygen and nitrogen atoms in the isoxazole ring can allow for various interactions with biological targets .


Physical And Chemical Properties Analysis

Thiadiazoles are relatively liposoluble, most likely due to the presence of the sulfur atom . This property can enhance their ability to cross cellular membranes. The physical and chemical properties of a specific thiadiazole or isoxazole derivative would depend on the other functional groups present in the molecule.

Scientific Research Applications

Anticancer Activity

The synthesis of novel 1,2,4-triazole derivatives, including our compound of interest, has been explored for their potential as anticancer agents . These derivatives exhibit cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic effects, with activity levels below 12 μM against the Hela cell line. Additionally, these compounds exhibited selectivity, sparing normal cells while targeting cancerous ones.

Heterocyclic Scaffold for Drug Design

Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (such as the 1,2,4-triazole ring), serve as essential scaffolds in medicinal chemistry. These structures form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties . Researchers can leverage this scaffold to design novel drugs with enhanced efficacy and reduced toxicity.

Antioxidant Properties

While not explicitly studied for our compound, the presence of the 1,3,4-thiadiazole moiety suggests potential antioxidant activity. Thiadiazoles have been investigated for their ability to scavenge free radicals and protect cells from oxidative damage . Further exploration could reveal its antioxidant potential.

Mechanism of Action

Thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This allows these compounds to exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a specific thiadiazole or isoxazole derivative would depend on the specific compound. Some thiadiazole-containing drugs, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium, are already used in clinics .

properties

IUPAC Name

3,5-dimethyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-8-11(9(2)20-15-8)22(17,18)16-5-3-10(4-6-16)19-12-14-13-7-21-12/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNSDDTYWXYLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

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